N-Phenylmaleamic acid is classified as an amino acid derivative and falls under the category of maleamic acids, which are characterized by their amine and carboxylic acid functionalities. The compound is primarily sourced through synthetic methods involving maleic anhydride and aniline, both of which are readily available industrial chemicals.
The synthesis of N-Phenylmaleamic acid typically involves the following steps:
N-Phenylmaleamic acid features a double bond between carbon atoms in the maleic acid structure along with an amine group attached to one of the carbons. This results in a planar structure conducive to various chemical reactions.
This structure allows for reactivity typical of both amines and carboxylic acids.
N-Phenylmaleamic acid can participate in several chemical reactions:
The mechanism for the synthesis of N-Phenylmaleamic acid involves nucleophilic attack by the amine (aniline) on the electrophilic carbon of maleic anhydride. This process can be summarized as follows:
This mechanism illustrates how functional groups interact during synthesis, influencing final product characteristics.
N-Phenylmaleamic acid exhibits several notable physical and chemical properties:
These properties make N-Phenylmaleamic acid suitable for various applications in organic synthesis.
N-Phenylmaleamic acid serves multiple purposes in scientific research and industrial applications:
N-Phenylmaleamic acid (CAS Registry Number: 555-59-9) is a crystalline organic compound with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol. Its IUPAC name is (2Z)-4-oxo-4-(phenylamino)but-2-enoic acid, reflecting the Z-configuration of the alkenyl moiety within the maleamic acid backbone. This stereochemistry is confirmed by its InChI identifier: InChI=1S/C10H9NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-7H,(H,11,12)(H,13,14)/b7-6- [2] [4]. Common synonyms include maleanilic acid, maleic acid monoanilide, and N-phenylmaleinamic acid [4] [6]. The SMILES notation O=C(O)C=CC(=O)NC1=CC=CC=C1 precisely encodes its structure, featuring a conjugated system with carboxylic acid and amide functional groups attached to a phenyl ring [4].
Table 1: Nomenclature and Identifiers
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 555-59-9 |
| IUPAC Name | (2Z)-4-oxo-4-(phenylamino)but-2-enoic acid |
| Molecular Formula | C₁₀H₉NO₃ |
| SMILES | O=C(O)C=CC(=O)NC1=CC=CC=C1 |
| InChI Key | WHZLCOICKHIPRL-SREVYHEPSA-N |
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8